

Spectroscopic and Methodological Guide to Pinocembrin, 7-acetate

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Compound of Interest

Compound Name: Pinocembrin, 7-acetate

Cat. No.: B15592237

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pinocembrin and a predictive analysis for its derivative, **pinocembrin, 7-acetate**. Due to the limited availability of direct experimental data for **pinocembrin, 7-acetate**, this document leverages established spectroscopic principles and existing data for the parent compound to offer a robust predictive guide. This whitepaper is intended to support research and development activities by providing detailed methodologies, predicted and known spectral data, and logical workflows for the characterization of these compounds.

Introduction

Pinocembrin, a flavonoid found in various plants, honey, and propolis, is known for its wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Its therapeutic potential has led to significant interest in its derivatives for drug development. One such derivative is **pinocembrin, 7-acetate** (CAS: 109592-60-1), a compound isolated from *Pinus armandii* with reported antitumor activity. The structural modification through acetylation at the 7-position can significantly alter its physicochemical properties, such as solubility and bioavailability, making its detailed characterization crucial.

This guide presents the available spectroscopic data for pinocembrin and offers a detailed prediction of the spectroscopic data for **pinocembrin, 7-acetate**, to aid in its identification and characterization.

Spectroscopic Data

The following tables summarize the known spectroscopic data for pinocembrin and the predicted data for **pinocembrin, 7-acetate**. The predictions are based on the established effects of acetylation on the spectral properties of flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data

The acetylation of the hydroxyl group at the C-7 position is expected to cause a downfield shift of the adjacent aromatic protons (H-6 and H-8) and the appearance of a new singlet for the acetyl methyl protons.

Position	Pinocembrin (Experimental, DMSO-d ₆) δ (ppm), Multiplicity, J (Hz)	Pinocembrin, 7-acetate (Predicted, CDCl ₃) δ (ppm), Multiplicity, J (Hz)
2	5.45 (dd, J = 12.8, 3.0)	~5.4 (dd)
3a	3.20 (dd, J = 17.0, 12.8)	~3.1 (dd)
3b	2.75 (dd, J = 17.0, 3.0)	~2.8 (dd)
5-OH	12.10 (s)	~12.0 (s)
6	5.95 (d, J = 2.2)	~6.2 (d, J = 2.2)
8	5.92 (d, J = 2.2)	~6.1 (d, J = 2.2)
2', 6'	7.45-7.55 (m)	~7.4-7.5 (m)
3', 4', 5'	7.35-7.45 (m)	~7.3-7.4 (m)
7-OAc	-	~2.3 (s, 3H)

2.1.2. ¹³C NMR Data

Acetylation at C-7 is predicted to cause a slight downfield shift for C-7 and adjacent carbons (C-6, C-8, C-8a), and an upfield shift for C-5. A new carbonyl and methyl signal from the acetate group will also be present.

Position	Pinocembrin (Experimental, DMSO-d ₆) δ (ppm)	Pinocembrin, 7-acetate (Predicted, CDCl ₃) δ (ppm)
2	78.5	~79
3	42.0	~43
4	196.0	~195
4a	102.5	~103
5	163.5	~160
6	96.0	~98
7	167.0	~165
8	95.0	~97
8a	162.5	~163
1'	138.5	~138
2', 6'	128.5	~129
3', 5'	128.0	~128
4'	128.0	~128
7-OAc (C=O)	-	~169
7-OAc (CH ₃)	-	~21

Infrared (IR) Spectroscopy

The IR spectrum of **pinocembrin, 7-acetate** is expected to show a characteristic ester carbonyl stretch and a C-O stretch from the acetate group, while the broad O-H stretch from the 7-hydroxyl group will be absent.

Functional Group	Pinocembrin (Experimental, KBr) ν (cm ⁻¹)	Pinocembrin, 7-acetate (Predicted, KBr) ν (cm ⁻¹)
O-H (phenolic)	3100-3400 (broad)	3100-3400 (for 5-OH, sharp)
C=O (ketone)	~1640	~1645
C=O (ester)	-	~1760
C-O (ester)	-	~1240
C=C (aromatic)	~1600, 1580, 1450	~1600, 1580, 1450

Mass Spectrometry (MS)

The mass spectrum of **pinocembrin, 7-acetate** is expected to show a molecular ion peak corresponding to its molecular weight (298.3 g/mol). A characteristic fragmentation would be the loss of the acetyl group.

Parameter	Pinocembrin (Experimental)	Pinocembrin, 7-acetate (Predicted)
Molecular Formula	C ₁₅ H ₁₂ O ₄	C ₁₇ H ₁₄ O ₅
Molecular Weight	256.26	298.29
[M] ⁺ •	m/z 256	m/z 298
Key Fragments	m/z 179, 152	m/z 256 ([M-CH ₂ CO] ⁺ •), m/z 179, 152

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of flavonoids like pinocembrin and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent

depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. A proton-decoupled sequence is used to simplify the spectrum.
- **2D NMR (COSY, HSQC, HMBC):** To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed using standard pulse programs provided by the spectrometer manufacturer.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix a small amount of the dry sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

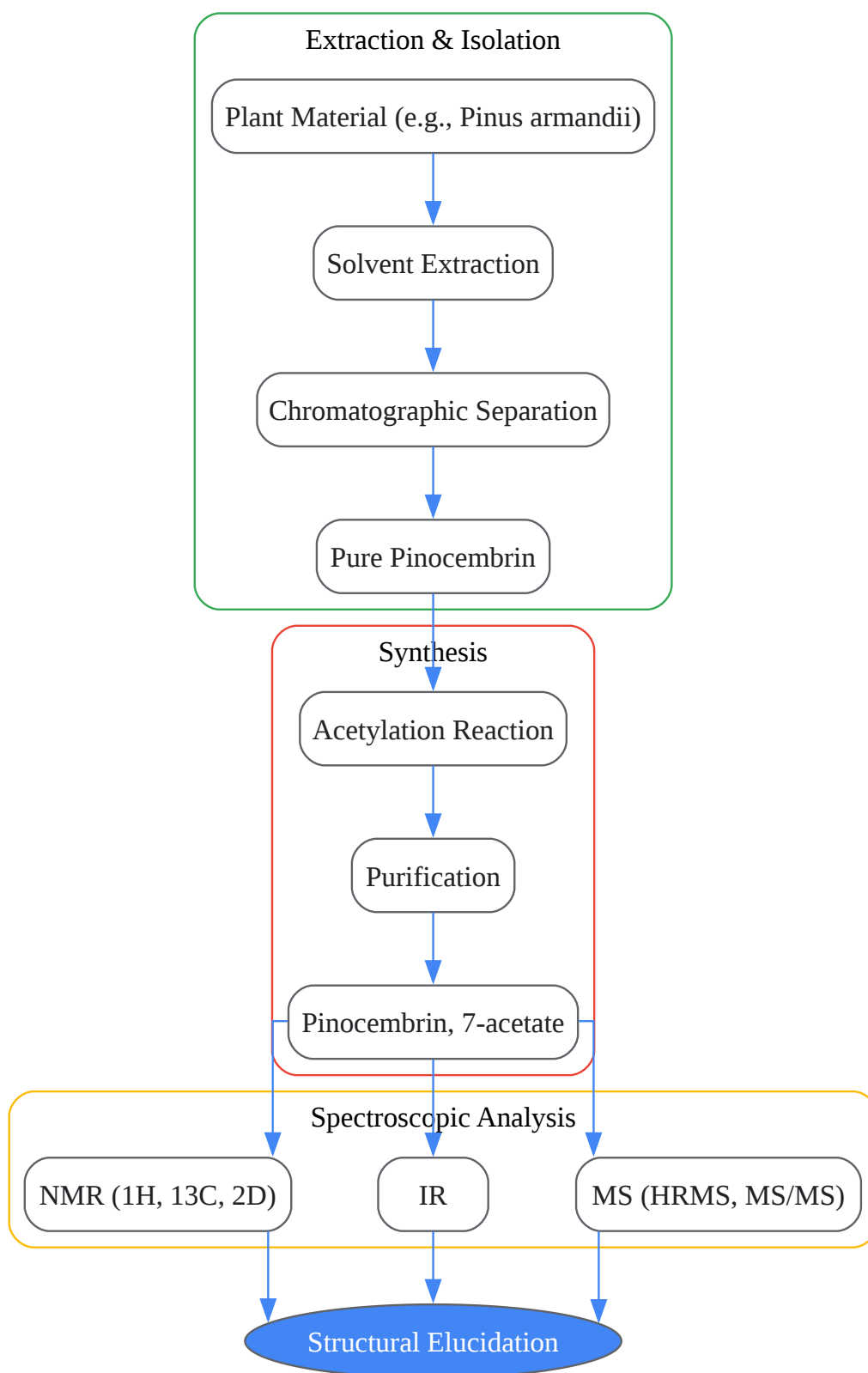
- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Ionization:** Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for flavonoids, and can be run in either positive or negative ion mode.
- **Analysis:** Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and

elemental composition.

- Tandem MS (MS/MS): To obtain fragmentation information, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

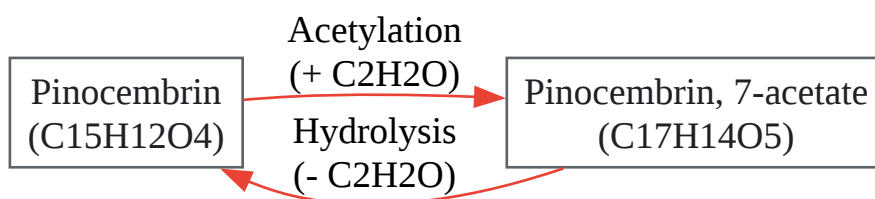
Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the study of pinocembrin and its derivatives.



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Caption: Experimental workflow for isolation, synthesis, and characterization.



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Caption: Structural relationship between Pinocembrin and its 7-acetate.

Conclusion

This technical guide provides a foundational resource for researchers working with pinocembrin and its acetylated derivatives. While direct experimental data for **pinocembrin, 7-acetate** remains scarce in publicly available literature, the predictive data and generalized experimental protocols presented herein offer a strong starting point for its synthesis, characterization, and further development. The provided workflows and structural relationship diagrams aim to facilitate a clear understanding of the processes involved in the study of these promising natural products. As research in this area continues, it is anticipated that experimental data for **pinocembrin, 7-acetate** will become available, allowing for the validation and refinement of the predictions made in this guide.

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